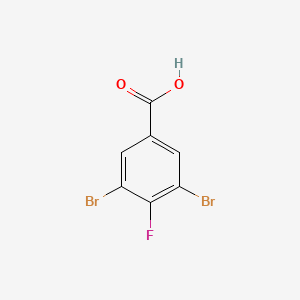

3,5-Dibromo-4-fluorobenzoic acid

Description

3,5-Dibromo-4-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by bromine substituents at the 3 and 5 positions and a fluorine atom at the 4 position of the aromatic ring. This compound belongs to a class of substituted benzoic acids widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms enhances its electronic and steric properties, making it a valuable intermediate in synthesis and catalysis.

Properties

IUPAC Name |

3,5-dibromo-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZMIPMWYXHUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the diazotization of 4-amino-3,5-dibromotoluene followed by fluorination using fluoroboric acid . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the selective substitution of bromine and fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromine atoms with other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids.

Scientific Research Applications

3,5-Dibromo-4-fluorobenzoic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The -OH group in 3,5-dibromo-4-hydroxybenzoic acid increases acidity (pKa ~2.5–3.0) compared to the fluoro-substituted target compound (pKa ~2.0–2.5 estimated).

- Amino Derivatives: Amino-substituted analogs (e.g., 2-amino-3,5-dibromo-4-fluorobenzoic acid ) exhibit distinct reactivity, enabling use in peptide coupling or coordination chemistry.

Biological Activity

3,5-Dibromo-4-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique arrangement of bromine and fluorine substituents on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The presence of both bromine and fluorine atoms enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. Studies have shown that it effectively inhibits the growth of several strains, suggesting its potential as an antimicrobial agent in clinical applications.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition and disruption of cellular processes. This makes it a candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular metabolism, which is crucial for both microbial growth and cancer cell proliferation.

- Cell Membrane Disruption: Its interaction with cell membranes can lead to increased permeability or cell lysis, particularly in microbial cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-fluorobenzoic acid | One bromine atom | Less reactive due to fewer halogens |

| 2,4-Dibromobenzoic acid | Two bromine atoms at different positions | Different reactivity pattern |

| 3,5-Dichlorobenzoic acid | Chlorine instead of bromine | Chlorine has different electronic effects |

| 3,5-Dibromo-2-fluorobenzoic acid | Similar but with fluorine at position 2 | Different substitution pattern |

The combination of both bromine and fluorine in specific positions imparts distinct chemical reactivity and biological activity to this compound.

Case Studies

Study on Antimicrobial Activity:

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated benzoic acids, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting its potential use as an antibacterial agent .

Anticancer Activity Assessment:

Another study focused on the anticancer properties of this compound. It demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines in vitro. The study highlighted its ability to induce apoptosis in specific cancer types, warranting further investigation into its mechanisms and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 3,5-dibromo-4-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and functional group protection. A common approach starts with fluorination of a benzoic acid precursor, followed by bromination at the 3- and 5-positions. For example, fluorination may employ HF or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) to avoid over-fluorination . Bromination often uses Br₂ in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under radical conditions. Optimization requires careful control of stoichiometry, temperature, and catalysts to prevent side reactions like debromination or ring-opening .

Q. How can purity and structural integrity be validated during synthesis?

Analytical techniques include:

- HPLC (with UV detection at 254 nm) for purity assessment.

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and absence of impurities. For instance, ¹⁹F NMR can distinguish between mono- and di-fluorinated byproducts .

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS m/z calc. for C₇H₃Br₂FO₂: 307.84) .

- X-ray crystallography for unambiguous confirmation of regiochemistry in single crystals .

Advanced Research Questions

Q. What electronic and steric effects dominate the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and bromine substituents activate the ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. Steric hindrance from the 3,5-dibromo groups limits accessibility to the para position. In Suzuki-Miyaura coupling, the bromine atoms serve as leaving groups, with reactivity order: Br (3-position) > Br (5-position) due to partial charge distribution from the fluorine’s inductive effect . Computational studies (DFT) suggest the fluorine’s -I effect increases the electrophilicity of adjacent carbons, facilitating Pd-catalyzed couplings .

Q. How does this compound compare to its chloro and hydroxyl analogs in biological activity?

Comparative studies of halogenated benzoic acids reveal:

Q. What strategies mitigate hydrolysis or decomposition during storage?

- Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1% w/w reduces bromine loss via radical pathways.

- Lyophilization : For long-term storage, lyophilize as a sodium salt to enhance stability against humidity .

Methodological Challenges

Q. How can conflicting crystallography and NMR data on regiochemistry be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., rotational isomers). To resolve:

- Perform VT-NMR (variable temperature) to identify coalescence points.

- Use NOESY/ROESY to probe spatial proximity of substituents.

- Compare experimental XRD bond lengths with DFT-optimized structures .

Q. What are the limitations of current catalytic systems for functionalizing this compound?

- Pd catalysts : Struggle with steric bulk at the 3,5-positions; smaller ligands (e.g., SPhos) improve yields.

- Photocatalysis : UV light can induce debromination, requiring careful wavelength control.

- Enzymatic catalysis : Limited by substrate specificity, though engineered P450 enzymes show promise for hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.